(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
CAS No.:
Cat. No.: VC16022635
Molecular Formula: C36H38F2O2
Molecular Weight: 540.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H38F2O2 |
|---|---|
| Molecular Weight | 540.7 g/mol |
| IUPAC Name | (8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C36H38F2O2/c1-6-36(37,38)35(40)16-15-31-29-13-11-26-19-27(39)12-14-28(26)33(29)30(20-34(31,35)5)24-7-9-25(10-8-24)32-22(3)17-21(2)18-23(32)4/h1,7-10,17-19,29-31,40H,11-16,20H2,2-5H3/t29-,30+,31-,34-,35-/m1/s1 |
| Standard InChI Key | AHHXLJGAODIDAX-UXXVJQGKSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)[C@@H]3C[C@@]4([C@H](CC[C@@]4(C(C#C)(F)F)O)[C@@H]5C3=C6CCC(=O)C=C6CC5)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3CC4(C(CCC4(C(C#C)(F)F)O)C5C3=C6CCC(=O)C=C6CC5)C)C |
Introduction
Chemical Structure and Stereochemical Features
The molecular architecture of this compound centers on a cyclopenta[a]phenanthrene core, a scaffold reminiscent of steroidal frameworks. Key structural elements include:
Core Framework
The tetracyclic system comprises three six-membered rings and one five-membered ring, with a ketone group at position 3. The presence of a hydroxyl group at position 17 and a difluoroprop-2-ynyl substituent introduces polarity and electron-withdrawing effects.
Stereochemical Configuration
Five chiral centers (positions 8R, 11S, 13R, 14R, 17R) dictate the molecule’s three-dimensional conformation. Computational modeling suggests that the 17R configuration optimizes hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen, stabilizing the molecule in aqueous environments.
Substituent Analysis
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Difluoroprop-2-ynyl group: The fluorine atoms enhance metabolic stability and membrane permeability, while the triple bond may participate in click chemistry modifications.
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4-(2,4,6-Trimethylphenyl)phenyl group: This bulky aromatic substituent likely influences receptor binding by creating steric hindrance or π-π interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₃₈F₂O₂ |
| Molecular Weight | 540.7 g/mol |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (ketone, hydroxyl, fluorine) |
| Topological Polar Surface | 49.7 Ų |
Synthetic Pathways and Challenges
The synthesis of this compound involves multi-step strategies to address stereochemical precision and functional group compatibility.
Retrosynthetic Strategy
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Core Construction: Assembly of the cyclopenta[a]phenanthrene system via sequential Diels-Alder reactions and ring-closing metathesis.
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Stereochemical Control: Asymmetric catalysis (e.g., chiral oxazaborolidines) ensures correct configuration at chiral centers.
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Late-Stage Functionalization: Copper-mediated coupling introduces the difluoroprop-2-ynyl group, preserving stereochemical integrity.
Key Challenges
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Regioselectivity: Competing reaction pathways during cyclization risk forming undesired ring systems.
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Fluorine Stability: Fluorine substituents may undergo unintended defluorination under acidic or basic conditions.
Hypothesized Biological Activities
While peer-reviewed studies on this specific compound remain scarce, structural analogs provide insights into potential applications.
Table 2: Theoretical Activity Profile
| Target Pathway | Hypothesized Mechanism | Likelihood (1–5) |
|---|---|---|
| Androgen Receptor | Competitive inhibition | 4 |
| CYP17A1 (Lyase) | Substrate mimicry | 3 |
| Topoisomerase II | DNA intercalation | 2 |
Agricultural Applications
The 4-(2,4,6-trimethylphenyl)phenyl group resembles herbicidal agents that inhibit acetolactate synthase (ALS). Structural modeling predicts moderate binding to ALS (ΔG = -7.8 kcal/mol), suggesting potential as a pre-emergent herbicide.
Mechanistic Considerations
Receptor Interaction Dynamics
Molecular docking simulations indicate that the hydroxyl group at position 17 forms a critical hydrogen bond with glutamine residues in steroid receptors. The difluoropropynyl moiety may occupy hydrophobic pockets, enhancing binding affinity.
Metabolic Stability
Comparison with Structural Analogs
Analog 1: Abiraterone Acetate
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Similarity: Both compounds target steroidogenic enzymes.
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Divergence: Abiraterone lacks fluorine substituents, resulting in shorter half-life but higher aqueous solubility.
Analog 2: Florasulam
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Similarity: Shared ALS inhibition mechanism via aromatic substituents.
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Divergence: Florasulam’s triazolopyrimidine core offers greater herbicidal selectivity.
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